4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol
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Overview
Description
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol is a complex organic compound that features a triazole ring and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol typically involves the formation of the triazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a condensation reaction with a benzene derivative to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler compound with similar triazole functionality.
4-Hydroxybenzaldehyde: Shares the benzene ring with hydroxyl groups but lacks the triazole ring.
Uniqueness
4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol is unique due to the combination of the triazole ring and the benzene ring with hydroxyl groups. This combination provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H12N4O2/c1-7-13-14-8(2)15(7)12-6-9-3-4-10(16)11(17)5-9/h3-6,16-17H,1-2H3/b12-6+ |
InChI Key |
VKMJSKFTJKXVKU-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)O)O)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)O)O)C |
Origin of Product |
United States |
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